molecular formula C16H29N3O4 B1393655 Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 1291486-42-4

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B1393655
CAS No.: 1291486-42-4
M. Wt: 327.42 g/mol
InChI Key: OMIUGTADIICGOH-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl group and a tert-butoxycarbonyl-protected pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tert-butoxycarbonyl-protected pyrrolidine. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Industrial production may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.

Scientific Research Applications

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate can be compared to other similar compounds such as:

  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The unique combination of the tert-butoxycarbonyl-protected pyrrolidine and piperazine ring in this compound makes it distinct and valuable for certain research purposes.

Properties

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-5-22-14(20)18-10-8-17(9-11-18)13-6-7-19(12-13)15(21)23-16(2,3)4/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIUGTADIICGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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